2-Nonylphenol

描述

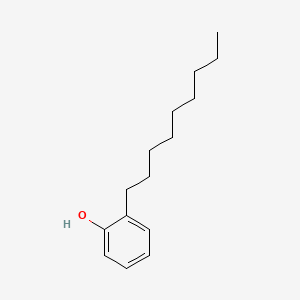

Structure

3D Structure

属性

IUPAC Name |

2-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQPOLDUKLAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073125 | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB] | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293-297 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 20 °C/4 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.59 (Air = 1) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow, viscous liquid, Clear, straw colored, Colorless | |

CAS No. |

136-83-4, 25154-52-3 | |

| Record name | 2-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R8721A3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -10 °C (sets to glass below this temperature) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution

Sources and Pathways of Introduction into the Environment

Runoff from Landfills

Landfills represent a notable source of 2-Nonylphenol (B21176) release into the environment. NP can enter water bodies through runoff from landfills and industrial discharges toxicslink.orgaustinpublishinggroup.com. Studies have detected nonylphenol in landfill leachate, with concentrations potentially increasing after rainfall events nih.govresearchgate.netnih.gov. For instance, research on municipal landfill leachate has shown nonylphenol present in considerably high concentrations, sometimes reaching the mg/L range in raw leachate iwaponline.com. In a study investigating landfill runoff in northern Taiwan, concentrations of nonylphenol were observed to increase in both controlled and uncontrolled landfills following rainfall researchgate.net. The presence of nonylphenol in landfill leachate highlights the importance of considering landfill leachate treatment in efforts to minimize endocrine disruptor discharge iwaponline.com.

Environmental Compartments and Matrices

This compound is detected across a broad spectrum of environmental compartments, reflecting its widespread release and persistence.

Aquatic Environments (River Water, Seawater, Groundwater)

Nonylphenol is commonly found in aquatic environments, including river water, seawater, and groundwater, with concentrations varying significantly based on location and proximity to sources of contamination. In river water, concentrations of nonylphenol have been reported to range from 0.6 ng/L to 15 µg/L austinpublishinggroup.com. In European surface waters, nonylphenol concentrations have been measured from below the limit of detection to 59 mg/L mst.dk. More recent data indicate concentrations of 4.1 µg/L in river waters researchgate.net. In the Pearl River of China, concentrations of nonylphenol in river water ranged from 40 to 1582 ng/L researchgate.net. Studies in the Great Lakes region of the U.S. found nonylphenol in water at concentrations from 0.01 to 0.92 µg/L epa.govepa.gov.

Seawater concentrations of nonylphenol generally increase in estuaries that receive effluent from industries who.int. For example, the Tees estuary in the UK showed dissolved NP concentrations from 0.08 to 3.1 µg/L and total extractable NP from 0.09 to 5.2 µg/L who.intospar.org.

Groundwater contamination by nonylphenol is also a concern, as the biological and chemical characteristics of groundwater (e.g., low oxygen, fewer microorganisms) are often not conducive to its degradation austinpublishinggroup.com. Nonylphenol has been detected in groundwater from various regions, including Switzerland, the United Kingdom, the USA, and Croatia mst.dk. In a study of 164 groundwater samples from 23 European countries, nonylphenol was found in 11% of the samples, with a maximum concentration of 3.8 µg/L nih.gov. Average levels of NP of 0.96 µg/L, 0.40 µg/L, 0.44 µg/L, and 0.20 µg/L were found at varying distances (2.5m, 5m, 7m, and 13m, respectively) from the River Glatt due to infiltration of river water ospar.org.

Table 1: this compound Concentrations in Aquatic Environments

| Environment | Location | Concentration Range (µg/L) | Reference |

| River Water | Global (general) | 0.0006 - 15 | austinpublishinggroup.com |

| River Water | European Surface Water | mst.dk | |

| River Water | Global (general) | 4.1 | researchgate.net |

| River Water | Pearl River Delta, South China | 0.040 - 1.582 | researchgate.net |

| River Water | Great Lakes, U.S. | 0.01 - 0.92 | epa.govepa.gov |

| Seawater | Tees Estuary, UK (dissolved NP) | 0.08 - 3.1 | who.intospar.org |

| Seawater | Tees Estuary, UK (total extractable NP) | 0.09 - 5.2 | who.intospar.org |

| Groundwater | European Countries | nih.gov | |

| Groundwater | River Glatt, Switzerland (infiltration) | 0.20 - 0.96 | ospar.org |

| Groundwater | Norrtälje, Sweden | 2.5 | ospar.org |

Sediments

Sediments act as a significant sink for this compound due to its low water solubility and strong tendency to adsorb to organic matter researchgate.netmst.dkindustrialchemicals.gov.auhealth.state.mn.us. Nonylphenol concentrations in sediments are generally higher than those found in the overlying water epa.govnih.gov. In river sediments, concentrations of nonylphenol can be on the order of milligrams per kilogram dry weight mst.dk. Globally, concentrations in sediments have been reported at 1 mg/kg researchgate.net. A study of 30 river reaches in the continental U.S. found nonylphenol in approximately 71% of sampled sediments, with concentrations ranging from 10 to 2,960 µg/kg epa.gov. In the Great Lakes, sediment concentrations ranged from 0.17 to 72 µg/g dry weight epa.gov. In China, nonylphenol was found at a maximum concentration of 119,100 µg/kg dry weight in sediments nih.gov. Even in some European areas, high NP concentrations in sediment have been observed, with a maximum of 2,830 µg/kg dry weight in the Danube River nih.gov. Sediments sampled near a sewage treatment plant that ceased operations 20 years prior still contained 54,000 µg/kg, indicating long-term persistence oup.com.

Table 2: this compound Concentrations in Sediments

| Environment | Location | Concentration Range (µg/kg dry weight) | Reference |

| Sediments | Global (general) | 1,000 | researchgate.net |

| Sediments | U.S. River Reaches | 10 - 2,960 | epa.gov |

| Sediments | Great Lakes, U.S. | 170 - 72,000 | epa.gov |

| Sediments | China (maximum) | 119,100 | nih.gov |

| Sediments | Danube River, Europe (maximum) | 2,830 | nih.gov |

| Sediments | Near active STP discharge (median) | 12.4 | oup.com |

| Sediments | Near federal facility stormwater discharge | 14,100 | oup.com |

| Sediments | Near closed STP (long-term persistence) | 54,000 | oup.com |

Soils

This compound is released to soil, accounting for approximately 4% of its environmental release, primarily from the degradation of NPEs mst.dk. Contaminated sewage sludge, frequently recycled onto agricultural land, is a major pathway for nonylphenol to enter soils wikipedia.orgccme.ca. The degradation of nonylphenol in soil is influenced by oxygen availability and other soil components wikipedia.org. Studies have shown that nonylphenol concentrations in soil can be around 1 mg/kg in less polluted areas researchgate.net. However, in areas frequently contaminated with NP, such as sewage-irrigated or sludge utilization areas, concentrations can reach up to 8.83-65.17 mg/kg researchgate.net. Soils exposed to high amounts of sewage sludge have shown much higher concentrations compared to artificially fertilized or manured soils dmu.dk. For instance, a Canadian study found 2.72 mg/kg of NP in soil amended with sludge ccme.ca. In German sludge-only landfills, concentrations of NP up to 4 mg/kg dry weight were detected in sludge landfilled 30 years prior, indicating persistence under anaerobic conditions ccme.ca.

Atmosphere

The presence of nonylphenol in the atmosphere has been detected, although it is generally considered to have low volatility and is rapidly degraded by hydroxyl radicals, with a half-life estimated at 2.5 hours epa.govindustrialchemicals.gov.auwikipedia.orgaloki.hu. Nonylphenol concentrations in the coastal atmosphere of New York and New Jersey have ranged from 2.2 to 70 ng/m³ aloki.hu. At a suburban site in New Brunswick, NP gas phase concentrations varied from 0.13 to 81 ng/m³, exhibiting seasonal trends with higher concentrations during summer aloki.huscielo.org.za. Nonylphenol has also been found in indoor environments in air and dust at concentrations higher than outdoor values, with air concentrations up to 100 ng/m³ scielo.org.za.

Table 3: this compound Concentrations in the Atmosphere

| Environment | Location | Concentration Range (ng/m³) | Reference |

| Atmosphere | Coastal New York and New Jersey | 2.2 - 70 | aloki.hu |

| Atmosphere | Suburban New Brunswick | 0.13 - 81 | aloki.huscielo.org.za |

| Atmosphere | Indoor Environments (air) | Up to 100 | scielo.org.za |

Biota

This compound exhibits significant bioaccumulation in water-dwelling organisms and birds wikipedia.org. Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) in biota, including algae, plants, invertebrates, and fish, range from 0.9 to 3400 canada.caresearchgate.net. Mussels, due to their feeding behavior and limited mobility, can exhibit high bioconcentration values, with estimates as high as 3300 L/kg industrialchemicals.gov.au. Nonylphenol has been found in the internal organs of certain animals at concentrations 10 to 1,000 times greater than the surrounding environment wikipedia.org.

In fish, experimental data show a moderate potential for bioconcentration, with whole-body BCF values between 220 and 741 L/kg, although some studies reported values up to 1200–1330 L/kg based on total radioactivity industrialchemicals.gov.au. The presence of nonylphenol in fish is often associated with wastewater discharge from sewage treatment works, leading to concentrations of up to 110 µg/kg in fish researchgate.net. Levels of NP up to 9.5 mg/kg dry weight have been measured in the livers of river fish ospar.org. In Switzerland, fish tissues from the River Glatt showed NP levels ranging from <0.03 to 1.6 mg/kg dry weight ospar.org.

Bioaccumulation has also been noted in algae and aquatic birds researchgate.net. Some studies have indicated biomagnification in bird/fish prey relationships, with nonylphenol concentrations in herring gulls found to be higher than in their prey, yielding Biomagnification Factors (BMFs) between 1.15 and 1.51 industrialchemicals.gov.au.

Table 4: this compound Bioaccumulation in Biota

| Organism Type | Measurement/Range | Reference |

| Aquatic Organisms | Bioaccumulation Factor (BAF) & Bioconcentration Factor (BCF) | 0.9 - 3400 canada.caresearchgate.net |

| Mussels | Bioconcentration Factor (BCF) | Up to 3300 L/kg industrialchemicals.gov.au |

| Fish | Whole Body Bioconcentration Factor (BCF) | 220 - 741 L/kg industrialchemicals.gov.au |

| Fish | Maximum Whole Body BCF (total radioactivity) | 1200 - 1330 L/kg industrialchemicals.gov.au |

| Fish | Concentrations in fish | Up to 110 µg/kg researchgate.net |

| Fish (liver) | Concentrations in river fish (dry weight) | Up to 9.5 mg/kg ospar.org |

| Fish tissue | Concentrations in River Glatt, Switzerland (dry weight) | <0.03 - 1.6 mg/kg ospar.org |

| Ducks (muscle) | Concentrations in River Glatt, Switzerland (dry weight) | Up to 1.2 mg/kg ospar.org |

| Animals (internal organs) | Concentration relative to environment | 10 - 1,000 times greater wikipedia.org |

Food

Dietary intake represents a significant pathway for human exposure to nonylphenols, including this compound wikipedia.org. Research has identified the presence of these compounds in a variety of food products, with concentrations varying by region and food type.

In a diet survey conducted in Germany, nonylphenol concentrations in food samples ranged from 0.1 to 19.4 µg/kg wikipedia.org. This led to an estimated daily intake for an adult of approximately 7.5 µ g/day wikipedia.org. For infants, a more exposed group, the daily intake was calculated to be in the range of 0.23-0.65 µg per kg bodyweight per day wikipedia.org. In Taiwan, food samples exhibited a wider range of nonylphenol concentrations, from 5.8 to 235.8 µg/kg, with seafood notably showing higher levels wikipedia.org.

A comprehensive study analyzing 1185 domestic food samples consumed by Koreans detected nonylphenols at concentrations spanning from 2.57 to 269.07 μg/kg nih.govresearchgate.net. This study indicated that the levels of these compounds are highly dependent on the cultivation area and environmental contamination nih.govresearchgate.net. Generally, foods derived from animal sources, particularly the intestines rather than lean tissue, contained higher concentrations of nonylphenols compared to plant-based foods nih.govresearchgate.net. Aquatic products, owing to the lipophilic and bioaccumulative properties of alkylphenols, often presented higher nonylphenol contents than agricultural and other livestock products nih.gov.

Table 1: Reported Nonylphenol Concentrations in Various Food Matrices

| Region/Study | Food Matrix/Type | Concentration Range (µg/kg) | Notes | Source |

| Germany | Food samples | 0.1 - 19.4 | General diet survey | wikipedia.org |

| Taiwan | Food | 5.8 - 235.8 | Seafood had particularly high concentrations | wikipedia.org |

| South Korea | 1185 domestic food samples (aquatic, livestock, agricultural products) | 2.57 - 269.07 | Higher in animal sources and aquatic products; dependent on cultivation area | nih.govresearchgate.net |

Nonylphenols can also enter food through migration from food contact materials. Although this compound itself is not authorized for use in food contact plastics, it can be present as an impurity or a breakdown product of substances like alkylphenol ethoxylates (APEs) and tris(nonylphenyl)phosphite (TNPP) food.gov.ukfood.gov.uk. APEs serve as dispersing or stabilizing agents in certain food packaging polymers (plastics and rubber) and papers, while TNPP is an antioxidant used to stabilize some food contact plastics food.gov.ukfood.gov.uk.

Studies have identified nonylphenol in various food contact materials, including polyvinyl chloride (PVC) and high-impact polystyrene (HIPS) food.gov.ukfood.gov.uk. For instance, two out of ten PVC cling film samples contained nonylphenol at 2590 and 4150 mg/kg, and three out of ten HIPS samples from pre-packaged foods contained nonylphenol at 28, 925, and 1760 mg/kg food.gov.uk. Migration experiments demonstrated that nonylphenol could transfer from PVC films into foods:

Into cheese: approximately 0.2 to 0.8 mg/kg food.gov.uk.

Into cake: approximately 0.3 to 0.6 mg/kg food.gov.uk. However, migration from HIPS into food was found to be below the detection limit, estimated at about 0.2 mg/kg, attributed to HIPS being a low diffusivity plastic food.gov.ukfood.gov.uk.

Table 2: Nonylphenol Migration from Food Contact Materials

| Material Type | Food Contacted | Migration Concentration (mg/kg) | Notes | Source |

| PVC film | Cheese | 0.2 - 0.8 | For 1 kg food in contact with 6 dm² at 20°C for 4 days | food.gov.uk |

| PVC film | Cake | 0.3 - 0.6 | For 1 kg food in contact with 6 dm² at 20°C for 4 days | food.gov.uk |

| HIPS | Solid foods | Below detection limit (~0.2) | Low diffusivity plastic | food.gov.ukfood.gov.uk |

Environmental Fate and Transformation

Persistence in Aquatic Environments

2-Nonylphenol (B21176) is considered persistent in the aquatic environment. epa.gov Its chemical structure, featuring a nine-carbon alkyl chain and a phenol (B47542) ring, is relatively resistant to rapid microbial degradation. nbinno.com While it can undergo biodegradation, the process is not always rapid, leading to its extended presence in water bodies, soil, and sediments. nbinno.comepa.gov The half-life of this compound in sediments has been reported to be over sixty years. mdpi.com In the surface layer of natural waters, photolysis can occur with a half-life of 10-15 hours. epa.gov However, its tendency to adsorb to particulate matter can shield it from light, reducing the significance of photodegradation and contributing to its accumulation in sediments. nbinno.com

The persistence of this compound is a significant environmental concern due to its toxicity to aquatic organisms. epa.gov Shorter-chain nonylphenol isomers are noted to be more resistant to degradation and are more likely to persist in sediments. mdpi.com

Biodegradation Mechanisms

The breakdown of this compound in the environment is primarily mediated by microorganisms through both anaerobic and aerobic pathways. These processes involve a series of complex biochemical reactions that transform the parent compound into various metabolites.

Under anaerobic conditions, the degradation of this compound has been demonstrated, with half-lives reported to range from 23.9 to 69.3 days. mdpi.comnih.gov The rate of this degradation can be influenced by environmental factors such as temperature and the presence of other organic matter or surfactants. mdpi.comnih.gov For instance, increased temperatures and the addition of yeast extract or certain surfactants can enhance the rate of anaerobic breakdown. mdpi.comnih.gov Conversely, the presence of substances like aluminum sulfate, acetate, pyruvate, lactate, manganese dioxide, ferric chloride, sodium chloride, heavy metals, and phthalic acid esters can inhibit the degradation process. nih.govnih.gov

During anaerobic degradation, bacterial strains play a crucial role in the formation of short-chain fatty acids. mdpi.com Species such as Propionibacterium, Paludibacter, Proteiniphilum, Guggenheimella, Lactobacillus, Anaerovorax, and Proteiniborus have been correlated with the synthesis of these fatty acids from the breakdown of this compound. mdpi.com

Aerobic biodegradation of this compound can proceed through several pathways, often influenced by the specific microorganisms present. In river sediment, aerobic biodegradation has been observed to occur within 8 days, following a lag phase. nih.gov One identified pathway involves the formation of nitro-nonylphenol metabolites, which are subsequently degraded further. nih.gov Another proposed route begins with the cleavage of the phenolic ring. nih.gov

Research on the aerobic degradation of nonylphenol ethoxylates, precursors to nonylphenol, has shown that the initial step is often the ω-carboxylation of the ethoxylate chains, leading to the formation of metabolites with long carboxylated chains. nih.gov This is followed by a gradual shortening of these chains. nih.gov Concurrently, the nonyl chain is oxidized, resulting in metabolites with both a carboxylated ethoxylate chain and a shorter alkyl chain. nih.gov In some aerobic processes, nonylphenol monoethoxylate (NP1EO) and nonylphenoxy acetic acid (NP1EC) have been identified as metabolites. nih.gov

Studies have also suggested the involvement of different enzymatic pathways in the aerobic degradation of the aromatic ring of alkylphenols. Both the ortho-cleavage and meta-cleavage pathways, mediated by enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase respectively, have been implicated. nih.govfrontiersin.org The meta-cleavage pathway, indicated by the presence of catechol 2,3-dioxygenase (C23O) genes, may be a key route in natural water microcosms. nih.gov However, other studies have found that many alkylphenol-degrading bacteria utilize a multicomponent phenol hydroxylase and the ortho-cleavage pathway. nih.gov

A diverse range of microorganisms is capable of degrading this compound. The first bacterium identified with this capability was a Sphingomonas strain. mdpi.comresearchgate.net Since then, numerous other bacterial and fungal genera have been found to be involved in its biodegradation in aquatic environments. mdpi.comresearchgate.net

Bacterial genera implicated in the transformation of this compound include:

Sphingobium

Pseudomonas

Pseudoxanthomonas

Thauera

Novosphingonium

Bacillus

Stenotrophomonas

Clostridium

Arthrobacter

Acidovorax

Rhizobium

Corynebacterium

Rhodococcus mdpi.com

Fungal genera also contribute significantly to the degradation of this compound, often through the action of extracellular enzymes like laccase. researchgate.netresearchgate.net These fungi include:

Candida

Phanerochaete

Bjerkandera

Mucor

Fusarium

Metarhizium mdpi.comresearchgate.net

Some microorganisms can utilize this compound as their sole source of carbon and energy, while others degrade it cometabolically in the presence of other carbon sources. nih.gov For example, certain strains of Fusarium solani can degrade alkylphenols both with and without additional carbon and energy sources. researchgate.net The combination of different microbial species, such as a consortium of Serratia sp., Klebsiella sp., and Pseudomonas putida, has been shown to enhance the degradation rate of this compound compared to single strains. e3s-conferences.org

Sorption and Accumulation

The hydrophobic nature of this compound strongly influences its partitioning behavior in the environment, leading to its sorption onto soils and sediments.

Due to its hydrophobicity, this compound in surface water has a strong tendency to adsorb to sediment particles, leading to its accumulation in these compartments. nih.gov This process is a key factor in its environmental distribution and persistence. nbinno.com The organic carbon content of the soil is a primary determinant of the extent of sorption. nih.govnih.gov

Studies have quantified the sorption behavior of this compound in various soils. The solid-liquid distribution coefficients (Kd), which measure the partitioning between the solid (soil/sediment) and liquid (water) phases, have been found to vary significantly depending on the soil characteristics. For this compound, Kd values have been reported to range from 24 to 1059 mL g-1. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is often used to normalize the sorption to the organic carbon content of the soil. The logarithm of this coefficient (log Koc) for this compound has been determined to be around 3.97 to 4.0. nih.govnih.gov

The sorption of this compound to soil can be a partially irreversible process, meaning that it does not desorb as readily as it adsorbs. nih.govnih.gov This hysteresis indicates that once bound to soil or sediment particles, this compound can be more persistent and less available for degradation or transport. nih.gov While this strong adsorption limits its mobility and potential to leach into groundwater, infiltration has been observed in some cases, particularly from contaminated sites. ccme.ca

Accumulation in High Organic Content Compartments (e.g., sewage sludge, river sediments)

Due to its chemical properties, this compound has a strong tendency to partition from the water column and adsorb to organic-rich materials. This leads to its significant accumulation in environments such as sewage sludge and river sediments. Nonylphenols exhibit lower water solubilities and higher lipophilicities (a tendency to combine with fats and oils) than their precursor compounds, nonylphenol ethoxylates. oup.com This characteristic drives their partitioning to organic-rich solids. oup.com

Wastewater treatment plants are a primary pathway for nonylphenol to enter the environment, where it is expected to partition to sludge. epa.gov During wastewater treatment, nonylphenol can accumulate in sewage sludge at concentrations of several hundred mg/kg. nih.gov Studies have reported that concentrations in sewage sludge can even reach gram-per-kilogram levels. oup.com For instance, anaerobically treated sewage sludge was found to contain particularly high concentrations of 4-nonylphenol (B119669), as the anaerobic conditions appear to favor its formation from nonylphenol polyethoxylates. p2infohouse.org In a metropolitan wastewater treatment plant in Turkey, the sum of nonylphenol (NP), nonylphenol monoethoxylate (NP1EO), and nonylphenol diethoxylate (NP2EO) in sewage sludge was found to be between 5.5 µg/kg and 19.5 µg/kg. nih.gov

Once released into aquatic environments, nonylphenol readily adsorbs to suspended particles and settles into the sediment. nbinno.com This accumulation turns sediments into a long-term sink and reservoir for the compound. nih.gov Research has detected significant concentrations in river sediments, often near the discharge points of sewage treatment plants. oup.com One study found detectable concentrations of nonylphenols in sediments next to 11 out of 20 active sewage treatment plants, with concentrations reaching up to 12,400 µg/kg. oup.com Another investigation reported nonylphenol concentrations in American river sediments at levels of approximately 14 mg/kg (14,000 µg/kg). researchgate.net The highest sediment burden recorded in one study was 14,100 µg/kg near a federal facility's stormwater discharge. oup.com

| Compartment | Reported Concentration | Source |

|---|---|---|

| Riverine Sediments (near STPs) | Up to 12,400 µg/kg | oup.com |

| Riverine Sediments (near stormwater discharge) | 14,100 µg/kg | oup.com |

| American River Sediments | Approx. 14 mg/kg | researchgate.net |

| Sewage Sludge | Can reach g/kg levels | oup.com |

| Sewage Sludge (Turkey WWTP) | 5.5 µg/kg - 19.5 µg/kg (as sum of NPEs) | nih.gov |

Photodegradation in Aquatic Systems

Photodegradation, or the breakdown of compounds by light, is a relevant transformation process for this compound in aquatic environments. In the surface layer of natural waters, nonylphenol can be broken down by sunlight, a process known as photolysis. epa.gov The half-life for this process has been estimated to be between 10 and 15 hours. epa.gov

The efficiency of photodegradation is influenced by various environmental factors, particularly pH. Studies on the degradation of nonylphenol in aqueous solutions have shown that the effectiveness of direct UV photolysis is dependent on the pH value. nih.gov The rate of degradation increases at higher pH levels. For example, applying UV photolysis at a pH of 7 resulted in low pseudo-first-order rate constants (on the order of 10⁻⁴ sec⁻¹), while at elevated pH values, these constants increased to 10⁻³ sec⁻¹. nih.gov

The presence of other chemical species that promote the formation of hydroxyl radicals, such as hydrogen peroxide (H₂O₂), can significantly enhance the photodegradation of nonylphenol. The H₂O₂/UV process has been shown to be more effective than UV treatment alone. nih.gov The photo-Fenton process (H₂O₂/Fe²⁺ with UV light) also substantially improves degradation efficacy, performing similarly to the H₂O₂/UV process. nih.gov Research has identified the H₂O₂/UV process at pH 11 as a highly favorable method for the complete degradation of nonylphenol. nih.gov

Bioaccumulation in Organisms

Bioaccumulation is the process where a substance is absorbed by an organism at a rate faster than it is lost through catabolism and excretion. nbinno.com this compound is considered to have a moderate potential to bioaccumulate in aquatic organisms. epa.govindustrialchemicals.gov.au Its chemical structure, particularly its lipophilic (fat-loving) nature and low water solubility, causes it to readily accumulate in the fatty tissues of living things. nbinno.com Organisms can absorb nonylphenol from contaminated water, food, or sediment. nbinno.com

The extent of bioaccumulation is often measured by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Experimental data have shown a moderate potential for nonylphenols to bioconcentrate in fish. industrialchemicals.gov.au

Fish : Mean whole-body BCF values for various fish species have been determined to be between 220 and 741 L/kg. industrialchemicals.gov.au One study found that the highest whole-body BCF for fish was 1200–1330 L/kg, although this measurement was based on total radioactivity and may have included metabolites. industrialchemicals.gov.au Other research determined mean lipid-normalized BCFs of approximately 180 for the fathead minnow and 50 for the bluegill. nih.gov

Invertebrates : Invertebrates can also accumulate nonylphenol. Bioconcentration values as high as 3300 L/kg have been estimated for mussels. industrialchemicals.gov.au Mussels are recognized as being particularly susceptible to the bioconcentration of chemicals due to their filter-feeding behavior and limited mobility, which exposes them to contaminants in both the water column and sediment. industrialchemicals.gov.au

This accumulation can be passed up the food chain, a process known as biomagnification, potentially leading to higher concentrations in predators. nbinno.com However, some field studies have indicated that biomagnification of nonylphenols in aquatic organisms may be limited, with observations of lower nonylphenol concentrations in fish compared to primary feeders. industrialchemicals.gov.au

| Organism | BCF Value (L/kg) | Notes | Source |

|---|---|---|---|

| Fish (various species) | 220 - 741 | Mean whole body BCF | industrialchemicals.gov.au |

| Fish | 1200 - 1330 | Whole body BCF, based on total radioactivity | industrialchemicals.gov.au |

| Fathead Minnow | ~180 | Mean lipid normalized BCF | nih.gov |

| Bluegill | ~50 | Mean lipid normalized BCF | nih.gov |

| Mussels | Up to 3300 | Estimated value | industrialchemicals.gov.au |

Ecotoxicology and Ecological Impacts

Endocrine Disrupting Chemical (EDC) Classification and Mechanisms

Nonylphenol is classified as an endocrine-disrupting chemical (EDC), an exogenous substance that interferes with the normal function of the endocrine system in vertebrate and invertebrate organisms. nih.govnih.gov EDCs can exert their effects through several mechanisms, including mimicking or antagonizing the action of natural hormones, disrupting the synthesis and metabolism of hormones, or altering the synthesis of hormone receptors. nih.gov A key feature of many EDCs, including nonylphenol, is the presence of at least one aromatic group in their structure, which facilitates interaction with hormone receptors. nih.gov

Nonylphenol is considered a xenoestrogen, a foreign compound that mimics the effects of estrogen. researchgate.netwikipedia.org Its chemical structure allows it to bind to estrogen receptors (ERs), specifically ERα and ERβ, competing with the natural hormone 17β-estradiol. researchgate.net Although its binding affinity for the estrogen receptor is significantly lower than that of estradiol, the high concentrations of nonylphenol found in some environments can be sufficient to trigger estrogenic responses. wikipedia.orgnih.gov

The estrogenic activity of nonylphenol is dependent on its isomeric structure, with branched-chain isomers generally showing higher potency. nih.govoup.com This estrogen-like activity can be observed in ER-positive breast cancer cells and is a primary driver of its endocrine-disrupting effects in wildlife. researchgate.net

Beyond its estrogen-mimicking properties, nonylphenol interferes with hormonal systems through other complex mechanisms.

Anti-androgenic Effects: Nonylphenol has been identified as an anti-androgen. nih.govnih.gov It acts as an antagonist to the androgen receptor (AR), inhibiting the binding of androgens like testosterone. nih.govoup.com This interference can affect multiple steps in the activation and function of the AR, including its translocation into the cell nucleus and its subsequent ability to regulate gene expression. nih.govresearchgate.net

Disruption of Other Receptor Systems: Studies have shown that nonylphenol can activate the Pregnane X Receptor (PXR), a nuclear receptor involved in the metabolism of steroid hormones. oup.com By activating PXR, nonylphenol may alter the breakdown of natural hormones, further disrupting endocrine function. oup.com

Hypothalamic-Pituitary-Adrenal (HPA) Axis Disruption: There is evidence that nonylphenol exposure can affect the HPA axis, which is central to the body's stress response and regulates processes like metabolism and immune function. nih.govnih.govfrontiersin.org

Toxicity to Aquatic Organisms

Nonylphenol is recognized as being highly toxic to aquatic life, with effects observed across various species including fish, invertebrates, and algae. epa.govepa.gov Its persistence in water and tendency to accumulate in sediment contribute to its long-term risk to aquatic ecosystems. health.state.mn.usepa.gov

Acute toxicity is typically measured by the median lethal concentration (LC50) or median effect concentration (EC50), which is the concentration of a chemical that is lethal to 50% of the test organisms over a specified period (commonly 48 or 96 hours). Studies have demonstrated that nonylphenol is acutely toxic to a wide range of aquatic species at concentrations measured in micrograms per liter (µg/L). epa.govnih.gov Invertebrates such as the amphipod Hyalella azteca and the water flea Ceriodaphnia cornuta have shown high sensitivity, with LC50 values as low as 20 to 55.72 µg/L. epa.govresearchgate.net Fish species also exhibit sensitivity, with LC50 values for species like fathead minnows and rainbow trout ranging from 128 µg/L to over 300 µg/L. epa.gov

| Species | Common Name | Endpoint (Duration) | Concentration (µg/L) |

|---|---|---|---|

| Hyalella azteca | Amphipod | LC50 (96-hr) | 55.72 |

| Ceriodaphnia cornuta | Water Flea | LC50 (48-hr) | 20 |

| Daphnia magna | Water Flea | EC50 (48-hr) | 140.6 |

| Pimephales promelas | Fathead Minnow | LC50 (96-hr) | 128 |

| Oncorhynchus mykiss | Rainbow Trout | LC50 (96-hr) | 140 - 250 |

| Cyprinodon variegatus | Sheepshead Minnow | LC50 (96-hr) | 209.8 |

| Physella virgata | Snail | LC50 (96-hr) | 774 |

Data sourced from multiple acute toxicity studies. epa.govresearchgate.netnoaa.gov

Chronic exposure to lower concentrations of nonylphenol can lead to adverse effects on the growth, survival, and development of aquatic organisms. The No-Observed-Effect Concentration (NOEC) is the highest tested concentration of a substance at which no statistically significant adverse effects are observed. Chronic studies on fish have established NOEC values for growth and development ranging from 6 to 38.1 µg/L. regulations.gov For instance, a 33-day study with fathead minnows reported a NOEC of 7.4 µg/L, while studies on rainbow trout early life stages found NOECs between 6 and 20.3 µg/L. epa.govregulations.gov Aquatic invertebrates also show sensitivity to long-term exposure, with a 21-day NOEC for Daphnia magna reported to be in the range of 0.10 to 0.24 mg/L (100 to 240 µg/L). epa.gov

| Species | Common Name | Duration | Endpoint | NOEC (µg/L) |

|---|---|---|---|---|

| Pimephales promelas | Fathead Minnow | 33 days | Early Life Stage | 7.4 |

| Oncorhynchus mykiss | Rainbow Trout | 21-90 days | Early Life Stage / Growth | 6 - 20.3 |

| Oryzias latipes | Japanese Medaka | 1.5 generations | Reproduction / Growth | 6 - 183 |

| Fish (General) | - | 28 days | - | 50 - 70 |

| Aquatic Invertebrates (General) | - | 21 days | - | 100 - 240 |

Data sourced from various chronic toxicity and reproductive studies. epa.govregulations.gov

One of the most significant ecological impacts of nonylphenol is its effect on the reproductive systems of aquatic organisms. researchgate.netresearchgate.net As a xenoestrogen, it can induce the production of vitellogenin, an egg-yolk precursor protein, in male fish—a process known as feminization. nih.gov This is a clear biomarker of estrogenic exposure and indicates disruption of the reproductive hormone axis.

Long-term exposure to environmentally relevant concentrations of nonylphenol has been shown to cause a variety of reproductive impairments:

Altered Sex Ratios and Decreased Fertility: Exposure can lead to skewed sex ratios in fish populations and a general decrease in male fertility. cabidigitallibrary.orgresearchgate.net

Reduced Gonadal Development: In several fish species, exposure to nonylphenol has resulted in a lower gonadosomatic index (GSI), indicating reduced gonad size relative to body weight. nih.gov

Impacts on Offspring: Studies have documented reduced hatching rates and decreased survival of juvenile fish exposed to nonylphenol. researchgate.netresearchgate.net In Japanese medaka, reproductive and developmental effects have been observed at concentrations as low as 8.2 µg/L. regulations.gov

Developmental Effects

As an endocrine disruptor, 2-Nonylphenol (B21176) can interfere with normal developmental processes in various organisms, leading to morphological and functional abnormalities. researchgate.net

In an avian model using chick embryos, exposure to NP resulted in several developmental issues. These included a decrease in the intraluminal seminiferous surface area and a disorganized arrangement of renal tubules. nih.gov At higher concentrations, NP was also shown to impair the development of the liver. nih.gov

Impacts on Physiological Parameters (e.g., renal impairment, liver and kidney function, immune system antioxidants)

This compound exposure can cause significant damage to vital organs and disrupt key physiological functions. The liver and kidneys are particularly susceptible to its toxic effects.

Studies in rodent models have demonstrated that NP can cause significant renal (kidney) damage, characterized by tubular epithelial cell degeneration, inflammation, and hemorrhage. nih.govresearchgate.net This damage to renal tissue is often accompanied by an increase in inflammatory and autophagic markers. nih.govresearchgate.net Furthermore, chronic exposure to low doses of NP has been shown to induce polycystic kidney disease and worsen adenine-induced chronic renal dysfunction in rats. nih.gov

Hepatotoxicity, or damage to the liver, is another critical impact. In koi carp, exposure to 4-NP led to severe histopathological changes in the liver. murdoch.edu.au Similarly, impaired liver development was observed in chick embryos exposed to high concentrations of NP. nih.gov

The immune system is also vulnerable. In juvenile African catfish (Clarias gariepinus), exposure to 4-NP caused a significant decrease in the white blood cell (WBC) count. frontiersin.org This suggests a compromised immune system, potentially leaving the fish at a higher risk of infection. frontiersin.org

Behavioral Alterations

Exposure to this compound can lead to significant changes in the behavior of aquatic organisms, which can have profound implications for survival, social interaction, and reproduction.

Chronic exposure to NP has been shown to affect the locomotor activity and social behavior of both male and female zebrafish. researchgate.net In one study, NP exposure markedly influenced the locomotor activity of male zebrafish and inhibited their natural aggressive behaviors. researchgate.net Group preference, a measure of social behavior, was significantly affected in both sexes. researchgate.net Another study focusing on zebrafish larvae found that exposure to 4-nonylphenol (B119669) resulted in significantly decreased movement in the dark. mdpi.com These alterations in fundamental behaviors like movement, aggression, and shoaling could serve as ecologically relevant biomarkers of NP contamination. researchgate.net

Molecular Endpoints Related to Reproduction

At the molecular level, this compound disrupts reproductive processes by interfering with gene expression and hormone receptor activity. The induction of vitellogenin in males is a primary example of a molecular endpoint indicating exposure to an estrogenic compound. epa.gov

Beyond VTG induction, NP can affect other molecular pathways related to reproduction. It is known to have an anti-androgenic effect, meaning it can interfere with the normal function of male hormones (androgens) by affecting the androgen receptor. nih.gov Studies on the copper redhorse have also indicated that high concentrations of NP can affect molecular endpoints associated with reproduction. nih.gov

A multi-generational study in zebrafish provided specific insights into how NP alters gene expression related to sexual differentiation. nih.gov In the F1 generation, zebrafish exposed to 20 μg·L−1 of NP at 20 days post-fertilization showed a significant upregulation of female-specific genes, such as aromatase (cyp19a1a) and estrogen receptor 1 (esr1). nih.gov Concurrently, a key male-specific gene, dmrt1, was downregulated. nih.gov These changes at the transcriptional level were consistent with an observed shift in the population's sex ratio towards females. nih.gov

Toxicity to Terrestrial Organisms

Impacts on Terrestrial Plants (e.g., seed germination, wheat seedlings)

This compound has demonstrated significant phytotoxicity, affecting various aspects of plant growth and development. Research indicates that upon introduction into the soil, NP can inhibit seed germination and adversely affect seedling growth.

Interactive Data Table: Effects of this compound on Terrestrial Plants

| Plant Species | Parameter Affected | Observed Effect |

| Wheat (Triticum aestivum) | Germination, Shoot & Root Length | Adverse effects observed |

| Wheat (Triticum aestivum) | Chlorophyll Content | Reduced |

| Wheat (Triticum aestivum) | Lipid Peroxidation | Increased |

| Ryegrass (Lolium perenne) | Germination Rate | Decreased |

| Field Mustard (Brassica rapa) | Germination Rate & Fresh Weight | Decreased |

| Rapeseed (Brassica napus) | Biomass Production & Growth | Affected |

Impacts on Terrestrial Animals

The toxic effects of this compound extend to a range of terrestrial animals, from soil invertebrates to mammals. Soil organisms are particularly vulnerable due to direct and prolonged exposure in contaminated soils.

In soil invertebrates, this compound has been shown to be more toxic than its parent compounds, nonylphenol ethoxylates. researchgate.netusda.gov Studies on various species have documented detrimental effects on survival, reproduction, and growth. For instance, in the springtail Folsomia fimetaria, the 21-day EC10 (the concentration causing a 10% effect) for reproduction was reported as 23.6 mg/kg. ccme.ca For the earthworm Apporectodea calignosa, the EC50 for growth reduction was 23.9 mg/kg, and the EC10 and EC50 for reproduction were 3.44 mg/kg and 13.7 mg/kg, respectively. ccme.ca

Mammalian studies, primarily using laboratory rats, have revealed systemic toxicity following oral exposure to nonylphenol. Effects include growth retardation and increased relative weights of the liver and kidneys. mst.dk Histopathological examinations have shown changes in the liver, such as cloudy swelling and focal necrosis, as well as hyaline droplet accumulation in the renal tubules of male rats. mst.dk

Interactive Data Table: Toxicity of this compound to Terrestrial Animals

| Species | Endpoint | Value (mg/kg soil) |

| Springtail (Folsomia fimetaria) | Reproduction (21-day EC10) | 23.6 |

| Springtail (Folsomia fimetaria) | Reproduction (21-day EC50) | 39 - 59 |

| Springtail (Folsomia fimetaria) | Survival (21-day LC50) | 151.3 |

| Earthworm (Apporectodea calignosa) | Reproduction (EC10) | 3.44 |

| Earthworm (Apporectodea calignosa) | Reproduction (EC50) | 13.7 |

| Earthworm (Apporectodea calignosa) | Growth Reduction (EC50) | 23.9 |

| Earthworm (Eisenia andrei) | Survival (EC50) | 240 - 523 |

| Rat (Rattus norvegicus) | Oral Exposure | Growth retardation, increased liver & kidney weight |

Bioaccumulation and Secondary Poisoning

Due to its lipophilic (fat-soluble) nature, this compound has a strong tendency to bioaccumulate in the tissues of organisms. nih.gov This process involves the gradual accumulation of the substance in an organism at a rate faster than it can be metabolized or excreted. This characteristic is a significant concern for terrestrial ecosystems, as it can lead to the transfer and magnification of the compound through the food web.

Bioaccumulation has been demonstrated in soil-dwelling organisms like earthworms, which form a critical link at the base of many terrestrial food chains. unl.edu In one study with the geophagous earthworm Metaphire guillelmi, the biota-soil accumulation factor (BSAF) reached 120 after 20 days of exposure, indicating substantial uptake from the soil. acs.orgnih.govacs.org The study also found that a significant portion of the accumulated compound was present as nonextractable bound residues within the earthworm's body, with a long elimination half-life of over 22 days. nih.govacs.org

The accumulation of this compound in primary consumers such as earthworms and other invertebrates poses a risk of secondary poisoning to their predators. scielo.brscielo.br Birds, reptiles, amphibians, and small mammals that feed on these soil organisms can ingest the accumulated toxins. As the compound moves up the trophic levels, it can become increasingly concentrated, a process known as biomagnification. This can ultimately affect top predators, potentially leading to reproductive, developmental, and other adverse health effects. scielo.brscielo.br While specific incidents of secondary poisoning in terrestrial ecosystems are not as well-documented as in aquatic environments, the potential for such effects is a clear consequence of the compound's ability to persist and accumulate in food webs. nih.gov

Human Health Implications

Exposure Routes and Bioavailability

Human exposure to 2-Nonylphenol (B21176) can occur through various pathways, with dietary intake being a significant route. wikipedia.orgscielo.org.zamdpi.com

Food consumption represents a primary source of this compound exposure for humans. wikipedia.orgscielo.org.zamdpi.com Studies have detected NP in a variety of food samples, with concentrations ranging from 0.1 to 19.4 µg/kg in a German diet survey, leading to an estimated daily intake of 7.5 µ g/day for an adult. wikipedia.org In Taiwan, NP concentrations in food were found to range from 5.8 to 235.8 µg/kg. wikipedia.org Seafood, particularly fish and shellfish, has been identified as a notable contributor to NP exposure due to the compound's tendency to accumulate in aquatic organisms. wikipedia.orgscielo.org.zamdpi.comepa.gov NP can accumulate in the internal organs of fish at concentrations 10 to 100 times higher than in the surrounding environment, facilitating its transfer to humans through the food chain. mdpi.com Other sources of dietary exposure include the migration of NP from plastic packaging materials used in food products and cleaning agents utilized in the food-processing industry. scielo.org.zamdpi.com

Evidence of human exposure to this compound is supported by its detection in various human biological samples, confirming its bioavailability. epa.govringbio.comringbio.com NP has been identified in human breast milk, blood, and urine. wikipedia.orgepa.govringbio.comringbio.comnih.govnih.gov For instance, biomonitoring data have confirmed general population exposure to NP (or its metabolite from NPEs) through breast milk, umbilical cord blood, and urine. epa.govnih.gov A study on Italian women found NP in breast milk at a concentration of 32 ng/mL, which was among the highest compared to other alkylphenols, and noted a positive correlation between fish consumption and NP levels in breast milk. wikipedia.org The maximum level of NP detected in breast milk was 56.3 µg/L, estimating a maximum infant dose of 3.9 µg/kg/day. epa.gov NP has also been reported in adult urine in the United States and in women's adipose tissue in Spain. nih.govnih.gov However, a study on the oral dose of NP in rats indicated that only approximately 1% of the administered dose entered circulation. aloki.hu

Endocrine System Disruption in Mammals

This compound is recognized as an endocrine-disrupting chemical due to its ability to interfere with the endocrine (hormonal) systems in mammals. wikipedia.orgjmbfs.orgwikipedia.orgnih.gov It functions as a xenoestrogen, mimicking the activity of natural estrogens in the body, although its affinity for estrogen receptors is considerably lower than that of natural estradiol. wikipedia.org This interference can disrupt the synthesis, secretion, transport, binding, action, or elimination of natural hormones. wikipedia.org

Exposure to this compound has been associated with various reproductive and developmental effects in rodents. epa.govringbio.comringbio.com These effects can include alterations in sperm quality and fertility, as well as abnormalities in sex organs. jmbfs.orgwikipedia.orgepa.govindustrialchemicals.gov.au

Accelerated vaginal opening, an indicator of early puberty, has been observed in female rats and their offspring following exposure to this compound. epa.govaloki.huindustrialchemicals.gov.auhealth.state.mn.usnih.gov In Sprague-Dawley rats, dietary administration of NP at concentrations of 650 µgL-1 and 2000 µgL-1 resulted in vaginal opening being accelerated by approximately 2 days and 6 days, respectively, across F1, F2, and F3 generations. aloki.hu Another study reported accelerated vaginal opening in female rats at doses of ≥50 mg/kg body weight/day. industrialchemicals.gov.au Developmental No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for offspring, based on accelerated vaginal opening in rat pups, have been reported to range approximately from 13 to 19 mg/kg-bw/day and from 43 to 64 mg/kg-bw/day, respectively. epa.gov

Table 1: Accelerated Vaginal Opening in Rat Pups Exposed to this compound

| NP Concentration (µgL-1 in diet) | Acceleration of Vaginal Opening (Days) | Generations Affected | Reference |

| 650 | ~2 | F1, F2, F3 | aloki.hu |

| 2000 | ~6 | F1, F2, F3 | aloki.hu |

Decreased pup body weight has been identified as a developmental effect of this compound exposure. industrialchemicals.gov.auhealth.state.mn.us In studies with Sprague-Dawley rats, a reduction in body weight gain of 8% to 10% was observed in groups administered 650 and 2000 µgL-1 NP. aloki.hu Decreased pup body weight at weaning was specifically noted at a 2000 ppm dose in one study, although not during lactation. industrialchemicals.gov.au Additionally, in F1 generation male mice, subchronic low-dose NP exposure (50 µg/L via drinking water) resulted in significantly lower initial (Postnatal Day 21) and terminal (Postnatal Day 55) body weights compared to control animals. ksdb.orgnih.gov

Table 2: Effects of this compound on Pup Body Weight in Rodent Studies

| Species | Exposure Concentration/Dose | Effect on Body Weight | Reference |

| Rats | 650 µgL-1 in diet | 8-10% reduction in body weight gain | aloki.hu |

| Rats | 2000 µgL-1 in diet | 8-10% reduction in body weight gain | aloki.hu |

| Rats | 2000 ppm dose | Decreased pup body weight at weaning | industrialchemicals.gov.au |

| F1 Male Mice | 50 µg/L via drinking water | Significantly lower initial and terminal body weights | ksdb.orgnih.gov |

Reproductive and Developmental Effects

Altered Sperm and Decreased Testes Weight

Exposure to this compound has been linked to significant adverse effects on male reproductive health, particularly concerning sperm parameters and testicular morphology. Studies in rats have reported decreased epididymal sperm density and testicular spermatid head counts following nonylphenol exposure. industrialchemicals.gov.auepa.gov Research indicates a significant reduction in mean testis weight in rats treated with p-nonylphenol, alongside a dose-dependent decrease in epididymal sperm counts. researchgate.netsemanticscholar.org

Further detailed findings highlight a significant decrease in sperm number, motility, viability, and morphology in rats exposed to p-nonylphenol. semanticscholar.org Histopathological examinations have revealed a reduction in the mean total volume of the testis, the volume of seminiferous tubules, and their diameter. semanticscholar.orgksdb.org Additionally, a decrease in the thickness of the germinal epithelium, reduced luminal area, and a lower number of germ cells have been observed. ksdb.org Some studies also note "sloughing morphologies" within the tubules, indicating impaired spermatogenesis, and fewer mature sperm with swollen epithelial cells in the caudal epididymis. ksdb.orgksdb.org While some studies report decreased testicular weight, others, particularly those involving chronic low-dose exposure in F1 male mice, have noted a significant increase in the absolute weight of the testes, coupled with decreases in epididymis, prostate, and seminal vesicle weights. ksdb.org These findings collectively suggest that this compound can induce oxidative stress in epididymal sperm, leading to a depletion of the antioxidant defense system. researchgate.net

Table 1: Effects of this compound on Male Reproductive Parameters in Rodents

| Parameter Affected | Observed Change | Dosage/Exposure | Animal Model | Source |

| Testis Weight | Decreased | 200 mg/kg/day | Wistar rats | semanticscholar.org |

| Testis Weight | Increased | 50 µg/L | F1 male mice | ksdb.org |

| Epididymal Sperm Count | Decreased (dose-dependent) | 1, 10, 100 µg/kg/day | Rats | researchgate.net |

| Sperm Number, Motility, Viability, Morphology | Decreased | 200 mg/kg/day | Wistar rats | semanticscholar.org |

| Epididymal Sperm Density | Decreased | Various (e.g., 13-19 mg/kg-bw/day NOAEL) | Rats | industrialchemicals.gov.auepa.gov |

| Testicular Spermatid Head Counts | Decreased | Various (e.g., 13-19 mg/kg-bw/day NOAEL) | Rats | industrialchemicals.gov.auepa.gov |

| Seminiferous Tubule Diameter | Decreased | 200 mg/kg/day | Wistar rats | semanticscholar.orgksdb.org |

| Germinal Epithelium Height | Decreased | 200 mg/kg/day | Wistar rats | semanticscholar.orgksdb.org |

| Testis Volume | Decreased | 200 mg/kg/day | Wistar rats | semanticscholar.org |

| Seminiferous Tubule Volume | Decreased | 200 mg/kg/day | Wistar rats | semanticscholar.org |

| Histopathology | Sloughing morphologies, fewer mature sperm, swollen epithelial cells | 50 µg/L | F1 & F2 male mice | ksdb.orgksdb.org |

Increased Duration of Estrous Cycle

In female reproductive health, this compound exposure has been associated with alterations in the estrous cycle. Studies in rats have reported an increased duration of the estrous cycle. industrialchemicals.gov.auhealth.state.mn.us A multi-generational study involving 4-nonylphenol (B119669) at 2000 ppm in the diet demonstrated an increase in the length of the estrous cycles in F1 and F2 generations. oup.com These changes, along with decreased ovarian weights, have been observed in laboratory animals. industrialchemicals.gov.auepa.gov The no observed adverse effect levels (NOAELs) for reproductive toxicity in female rats, based on effects like increased estrous cycle length and decreased ovarian weights, range from 13 to 19 mg/kg-bw/day. industrialchemicals.gov.auepa.gov Furthermore, dams receiving high doses of nonylphenol have exhibited longer gestational periods. industrialchemicals.gov.au

Table 2: Effects of this compound on Female Reproductive Parameters in Rodents

| Parameter Affected | Observed Change | Dosage/Exposure | Animal Model | Source |

| Estrous Cycle Length | Increased | 2000 ppm (diet) | F1 & F2 rats | oup.com |

| Estrous Cycle Length | Increased | 30-100 mg/kg/d | Rats (multi-generational) | epa.gov |

| Ovarian Weights | Decreased | Various (e.g., 15 mg/kg bw/day NOAEL) | Rats | industrialchemicals.gov.auepa.gov |

| Gestational Period | Longer | 200 mg/kg bw/day | SD dams | industrialchemicals.gov.au |

Potential for Carcinogenesis

This compound demonstrates a potential for carcinogenesis, acting as a promoter in cell transformation processes. In a two-stage initiation-promotion transformation assay using BALB/3T3 cells, nonylphenol functioned as a pure promoter, suggesting its capacity to enhance carcinogenicity in vivo. industrialchemicals.gov.au

Evidence also links this compound exposure to breast cancer, as it has been shown to promote the proliferation of breast cancer cells. This effect is attributed to its agonistic activity on estrogen receptor alpha (ERα) in both estrogen-dependent and estrogen-independent breast cancer cells. wikipedia.orgaloki.hu

Furthermore, studies in male F344 rats within a multi-organ carcinogenesis model revealed that dietary exposure to nonylphenol (at 25 ppm or 250 ppm for 28 weeks) significantly increased the total incidence of adenomas and carcinomas in the lungs compared to control groups. nih.gov Nonylphenol also led to a significant increase in 5-Bromo-2'-deoxyuridine labeling indices, indicative of elevated cell proliferation in the lungs. nih.gov The formation of 8-hydroxy-2'-deoxyguanosine, a marker of oxygen radical-mediated DNA damage, was also significantly increased, suggesting that this compound may promote lung carcinogenesis through mechanisms involving cell proliferation stimulation and DNA damage caused by oxygen radicals. aloki.hunih.gov In aquatic models, renal tumors were observed in medaka (Oryzias latipes) after 24 weeks of nonylphenol treatment, suggesting a carcinogenic effect on the kidney. jst.go.jp The European Chemicals Agency (ECHA) classifies nonylphenol as a "potential carcinogen," indicating it is suspected of being carcinogenic. europa.eu

Effects on Organ Systems

This compound can exert detrimental effects across various organ systems through distinct mechanisms.

Neuronal Development and Differentiation

This compound has demonstrated neurotoxic effects, impacting neuronal development and differentiation. In vitro studies suggest its potential to affect brain development and induce neurodegeneration, including inhibiting the growth of neural stem cells. industrialchemicals.gov.auekb.eg Exposure to nonylphenol can disturb the metabolism, development, and differentiation of neurocytes, as well as the synthesis and release of neurotransmitters. tandfonline.com

High exposure to nonylphenol has been shown to inhibit neuronal development and differentiation, evidenced by a reduction in the neurotrophic factor growth-associated protein (GAP-43). nih.gov Conversely, exposure can increase the production of glial fibrillary acidic protein (GFAP), a marker associated with impaired synaptogenesis and pathological regulation of neural function. nih.govnih.gov Chronic oral exposure to nonylphenol (100 and 200 mg/kg/day) has been linked to abnormal apoptosis in the young mouse brain. nih.gov Furthermore, nonylphenol can disrupt brain homeostasis through various pathways, including the activation of inflammatory factors in the hippocampus and cortex, disruption of the cell cycle, changes in neuron, dendrite, and synapse morphology, and imbalances in intracellular and extracellular calcium ion levels, potentially leading to memory and learning disorders. nih.gov

Table 3: Effects of this compound on Neuronal Development and Differentiation

| Parameter Affected | Observed Change | Dosage/Exposure | Animal Model | Source |

| Neuronal Development & Differentiation | Inhibited (reduction of GAP-43) | 100 mg/kg/day | F1 rats | nih.gov |

| Neural Stem Cell Growth | Inhibited | - | In vitro | industrialchemicals.gov.au |

| Apoptosis in Brain Cells | Increased | 100, 200 mg/kg/day | Young mouse brain | nih.gov |

| GFAP Expression | Increased | 100 mg/kg/day | Rats hippocampus | nih.gov |

| Brain Function & Development Genes | 13 down-regulated (5 related to brain function) | - | F1 rats | tandfonline.com |

| Dopamine Systems | Effects observed (increased hydroxyl radical formation) | 10 µM | Rat striatum | industrialchemicals.gov.au |

Renal Effects

The kidneys are a target organ for the toxicity of this compound. Animal studies have indicated that prolonged exposure can affect kidney function over time, leading to renal impairment. industrialchemicals.gov.autoxicslink.orghealth.state.mn.us

Specific alterations observed in adult rat kidneys include increased kidney weights, tubular dilatation, and isolated cyst formation, particularly with dietary nonylphenol exposure exceeding 200 ppm (approximately 20 mg/kg/day) in multi-generational studies. oup.com Higher doses, such as 250 mg/kg/day, have resulted in more severe effects, including dilatation, necrosis, and regeneration of renal tubules. oup.com Significant increases in relative kidney weights have also been reported in rats gavaged with 50 mg/kg/day for 50 days. oup.com Notably, exposure to 1000–2000 ppm of p-nonylphenol in a specific diet induced severe polycystic kidney disease (PKD) in both male and female pups exposed from gestation day 7 through postnatal day 50. oup.com Biochemical markers of renal dysfunction, such as elevated serum blood urea (B33335) nitrogen and increased urine volume, along with increased urinary N-acetyl β-glucuronidase, have also been observed. oup.com In aquatic organisms like medaka, nonylphenol treatment led to various renal lesions, including hyaline deposition in Bowman's space, hyaline casts, hyaline droplets in tubular epithelium, and glomerular sclerosis, with renal tumors noted after 24 weeks. jst.go.jp

Table 4: Renal Effects of this compound in Animal Models

| Parameter Affected | Observed Change | Dosage/Exposure | Animal Model | Source |

| Kidney Weight | Increased | 250 mg/kg bw/day (28-32 days) | SD rats | industrialchemicals.gov.au |

| Kidney Weight | Increased | >200 ppm (dietary) | Sprague-Dawley rats | oup.com |

| Kidney Weight | Increased | 50 mg/kg/day (50 days) | Rats | oup.com |

| Renal Histopathology | Tubular lesions, dilatation, necrosis, regeneration | 250 mg/kg bw/day | Adult rats | industrialchemicals.gov.auoup.com |

| Renal Histopathology | Polycystic Kidney Disease (PKD) | 1000–2000 ppm (dietary) | Male & Female rat pups | oup.com |

| Serum Blood Urea Nitrogen | Elevated | Various diet groups | Male rat pups | oup.com |

| Urine Volume | Increased | Various diet groups | Male rat pups | oup.com |

| Urinary N-acetyl β-glucuronidase | Increased | Various diet groups | Male rat pups | oup.com |

| Renal Lesions (fish) | Hyaline deposition, hyaline cast, glomerular sclerosis, renal tumor | Various (2-24 weeks) | Medaka (Oryzias latipes) | jst.go.jp |

Regulatory and Risk Management Frameworks

International and National Regulations and Restrictions

Due to its environmental persistence, aquatic toxicity, and endocrine-disrupting properties, nonylphenol and its precursor, nonylphenol ethoxylates (NPEs), are subject to numerous regulations and restrictions worldwide. mst.dkchemsafetypro.comgreenpeace.org

The European Union (EU) has implemented comprehensive measures to control the risks associated with nonylphenol.

REACH Regulation (EC) No 1907/2006 : Under the REACH regulation, Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) are listed in Annex XVII, which restricts their use. mst.dkineris.fr They cannot be placed on the market or used as substances or in mixtures at concentrations equal to or greater than 0.1% by weight for a wide range of applications. mst.dkineris.fr This includes industrial and domestic cleaning, textile and leather processing, metalworking, manufacturing of pulp and paper, and use in cosmetic and personal care products (with an exception for spermicides). chemsafetypro.comineris.fr

Textile Restrictions : A specific and more restrictive regulation (EU) 2016/26, effective from February 3, 2021, applies to textile articles. ineris.frtextileexcellence.com It sets a maximum concentration limit of 0.01% (100 mg/kg) by weight for NPEs in textiles that can be reasonably expected to be washed in water during their lifecycle. textileexcellence.comsatra.com This rule was established to close a loophole that previously banned the use of NPEs in EU textile manufacturing but allowed the import of textiles containing them. greenpeace.orgwww.gov.uk The restriction does not apply to second-hand textiles or new articles made exclusively from recycled textiles without the use of NPEs. ineris.frtextileexcellence.com

Water Framework Directive (WFD) 2000/60/EC : Nonylphenol is classified as a Priority Hazardous Substance (PHS) under the WFD. ineris.frwww.gov.ukwikipedia.org This designation requires member states to implement measures to cease or phase out discharges, emissions, and losses of the substance to protect surface waters. ineris.fr